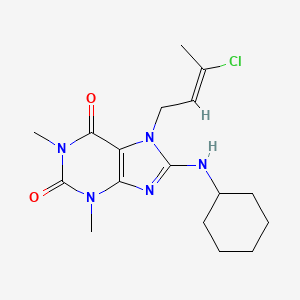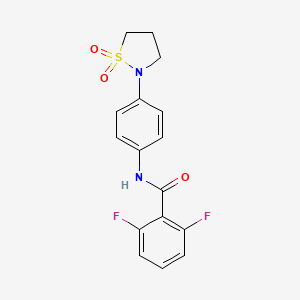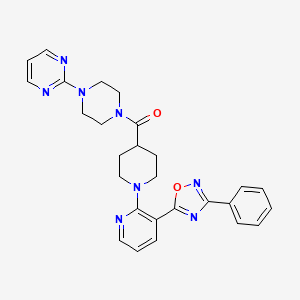
(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including a phenyl group, a 1,2,4-oxadiazole ring, a pyridine ring, a piperidine ring, a piperazine ring, and a ketone group .
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibition
The compound has been explored as a dipeptidyl peptidase IV inhibitor, showing potential in treating type 2 diabetes. A study identified a related compound as potent and selective, with high oral bioavailability, indicating its potential for diabetes treatment (Ammirati et al., 2009).
Pharmacokinetics and Metabolism
Research has been conducted on the metabolism, excretion, and pharmacokinetics of related compounds, especially in the context of their use as dipeptidyl peptidase IV inhibitors for diabetes treatment. This includes studies on their metabolism and excretion in various species, contributing to understanding their behavior in biological systems (Sharma et al., 2012).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of 1,3,5-trisubstituted pyrazolines exhibited significant antimicrobial properties, suggesting potential applications in combating microbial infections (Kumar et al., 2012).
Anticonvulsant Agents
Studies have shown that derivatives of the compound, specifically those involving 1,2,4-triazin-6-yl and benzo[d]isoxazol-3-yl pyrrolidin-1-yl methanone, exhibit anticonvulsant activities. These findings suggest potential therapeutic applications for seizure disorders (Malik & Khan, 2014).
Anti-Angiogenic and DNA Cleavage Properties
Certain derivatives of this compound have been shown to exhibit anti-angiogenic and DNA cleavage activities. This indicates potential use in cancer therapy, particularly in targeting blood vessel formation and impacting DNA in cancer cells (Kambappa et al., 2017).
Antifungal Agents
Some derivatives of the compound have been identified as potential antifungal agents. This application is particularly relevant in the context of combating fungal infections, where new therapeutic options are often needed (Sangshetti & Shinde, 2011).
Metabotropic Glutamate Receptor Modulation
Research has identified that certain derivatives can act as positive allosteric modulators of metabotropic glutamate receptor subtype 5. This suggests a novel approach for treating conditions like schizophrenia (Liu et al., 2008).
Wirkmechanismus
Target of Action
1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Pyrimidines are known to interact with various enzymes and receptors in the body, including those involved in the synthesis of DNA and RNA .
Mode of Action
The exact mode of action of (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone1,2,4-oxadiazoles generally work by interacting with bacterial or viral proteins, disrupting their function and preventing the pathogen from replicating or infecting host cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound1,2,4-oxadiazoles and pyrimidines can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ADME properties of This compoundThe pharmacokinetic properties of a compound can be influenced by its chemical structure, and both 1,2,4-oxadiazoles and pyrimidines have been extensively studied for their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound1,2,4-oxadiazoles and pyrimidines can have a wide range of effects, depending on their specific targets and mode of action .
Eigenschaften
IUPAC Name |
[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N8O2/c36-26(34-16-18-35(19-17-34)27-29-12-5-13-30-27)21-9-14-33(15-10-21)24-22(8-4-11-28-24)25-31-23(32-37-25)20-6-2-1-3-7-20/h1-8,11-13,21H,9-10,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYVPNNWUIXLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2447602.png)
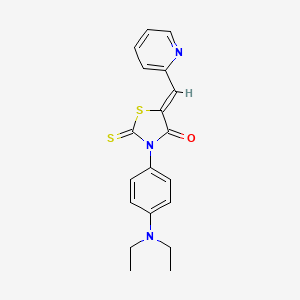
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2447604.png)
![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2447605.png)
![7-[(3-methylbenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2447606.png)
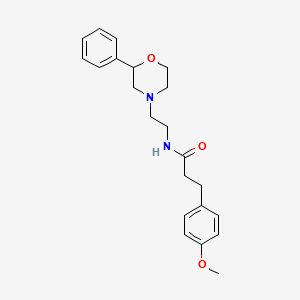
![(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2447608.png)
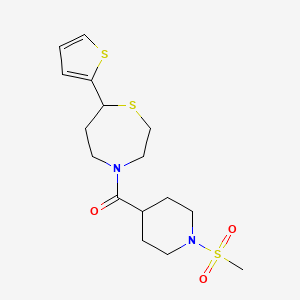
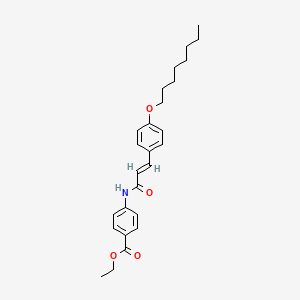

![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)
![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)
